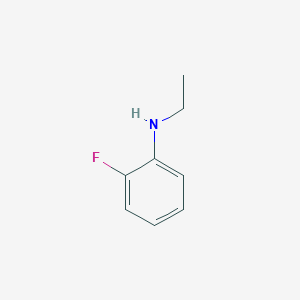

4-(3-Methyl-2-Pyridyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

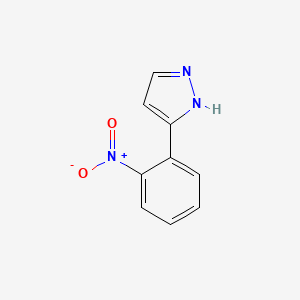

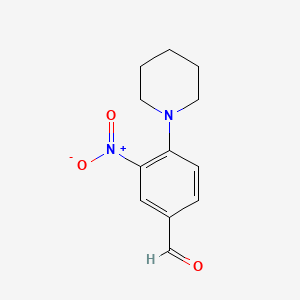

The compound "4-(3-Methyl-2-Pyridyl)aniline" is a derivative of aniline, where the aniline moiety is substituted with a 3-methyl-2-pyridyl group at the para position. This structural modification is expected to influence the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields such as materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related 2-(pyridyl)anilines has been reported using cross-coupling reactions. Specifically, 2-(2- and 3-Pyridyl)anilines were synthesized, which are structurally similar to "4-(3-Methyl-2-Pyridyl)aniline" . These methods could potentially be adapted to synthesize the target compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For instance, the crystal structure of a related compound, 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, was investigated, revealing a coplanar arrangement between the pyrrolidine and benzene rings . Although not the exact compound , this study provides insight into the potential planarity and steric effects in substituted anilines, which could be relevant for "4-(3-Methyl-2-Pyridyl)aniline".

Chemical Reactions Analysis

The reactivity of similar aniline derivatives has been explored in the context of corrosion inhibition. For example, 4-amino-N,N-di-(2-pyridylmethyl)-aniline demonstrated mixed-type inhibition properties on mild steel in hydrochloric acid . This suggests that "4-(3-Methyl-2-Pyridyl)aniline" could also exhibit interesting reactivity, particularly in the presence of metal surfaces and corrosive environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The corrosion inhibition performance of a pyridine derivative was correlated with its electronic structure parameters, which were determined through quantum chemical calculations . Similarly, the electronic properties of "4-(3-Methyl-2-Pyridyl)aniline" could be analyzed to predict its behavior in various applications. Additionally, the synthesis of poly(aniline-co-2-pyridylamine-co-2,3-xylidine) and its nanocomposite demonstrated the potential of aniline and pyridylamine derivatives in creating materials with anticorrosive properties .

Scientific Research Applications

Chemistry and Pharmacology of Opiates

4-(3-Methyl-2-Pyridyl)aniline is part of the 4-anilidopiperidine class, which includes compounds like Ohmefentanyl. This review emphasizes the chemistry and pharmacological aspects of Ohmefentanyl and its stereoisomers, focusing on their unique activity and the role of specific substituents. These compounds serve as molecular probes for investigating opioid receptor-mediated phenomena, offering insights into binding affinity, potency, efficacy, and intrinsic efficacy. The diverse biological properties of these stereoisomers underline their potential for developing refined pharmacophores for opioid receptors (Brine et al., 1997).

Genotoxicity and Carcinogenicity of Aniline Derivatives

Aniline and its derivatives have been studied for their genotoxic potential and relationship to carcinogenicity, particularly focusing on the spleen tumors in rats. This review critically examines whether aniline itself or its metabolites contribute to genotoxicity, which could explain the occurrence of spleen tumors. Despite mixed results across various studies, the weight of evidence suggests the carcinogenic effects in rats' spleens result from chronic high-dose damage leading to oxidative stress, rather than direct genotoxic events (Bomhard & Herbold, 2005).

Intermolecular Hydrogen Bond Strength

The effect of intermolecular hydrogen bonds on the structural properties of complexes involving aniline, phenol, and pyridine derivatives is crucial in organic chemistry and biochemistry. This review covers the influence of hydrogen bonds on geometrical, hybridization, and aromaticity index changes in H-bonded complexes, highlighting the precision of quantum calculations and the agreement with experimental data. This understanding is vital for designing molecules with desired properties and interactions (Szatyłowicz, 2008).

Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones

The review on the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds highlights the application of hybrid catalysts in creating key precursors for the pharmaceutical industry. It discusses synthetic pathways using organocatalysts, metal catalysts, and green solvents, pointing to the evolving techniques in medicinal chemistry for developing lead molecules with broad applicability (Parmar et al., 2023).

properties

IUPAC Name |

4-(3-methylpyridin-2-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-2-8-14-12(9)10-4-6-11(13)7-5-10/h2-8H,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJCQDVMUGNYKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methyl-2-Pyridyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,4-dinitro-6-(trifluoromethyl)phenyl]-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-amine](/img/structure/B1301781.png)